molecular formula C11H6O2S B12687379 7H-Thiopyrano(3,2-f)benzofuran-7-one CAS No. 144190-39-6

7H-Thiopyrano(3,2-f)benzofuran-7-one

Cat. No.: B12687379
CAS No.: 144190-39-6
M. Wt: 202.23 g/mol
InChI Key: VVYPNYLFCHJMMH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thiopyrano(3,2-f)benzofuran-7-one typically involves the construction of the benzofuran ring system through a series of cyclization reactions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yields and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7H-Thiopyrano(3,2-f)benzofuran-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 7H-Thiopyrano(3,2-f)benzofuran-7-one involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects . The specific molecular targets and pathways involved can vary depending on the context of its use.

Properties

CAS No.

144190-39-6

Molecular Formula

C11H6O2S

Molecular Weight

202.23 g/mol

IUPAC Name

thiopyrano[3,2-f][1]benzofuran-7-one

InChI

InChI=1S/C11H6O2S/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H

InChI Key

VVYPNYLFCHJMMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)SC2=CC3=C(C=CO3)C=C21

Origin of Product

United States

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